N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide
Description
N-(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide (CAS: 331967-78-3) is a 1,3,4-thiadiazole derivative with a molecular formula of C₁₇H₁₄FN₃OS₂ (molecular weight: 363.44 g/mol). The compound features:
- A 1,3,4-thiadiazole core substituted at position 5 with a 4-fluorophenyl group.
- At position 2 of the thiadiazole, a propanamide side chain modified with a phenylthio (-SPh) moiety on the β-carbon.
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS2/c1-11(23-14-5-3-2-4-6-14)15(22)19-17-21-20-16(24-17)12-7-9-13(18)10-8-12/h2-11H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYMXLGCTSMBBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)F)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target theryanodine receptor (RyR) , which is a promising target for the development of novel insecticides.
Mode of Action
Similar compounds have been found to act asactivators of the insect RyR . This suggests that N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide might interact with its targets in a similar manner.
Biological Activity
N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer and antimicrobial properties.
1. Synthesis and Structural Characteristics
The compound is synthesized through a reaction involving 5-(4-fluorophenyl)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine and mercaptoacetic acid. The resulting structure features a thiadiazole ring that is critical for its biological activity. The crystal structure analysis reveals a triclinic system with specific dihedral angles indicating the orientation of the phenyl rings relative to the thiadiazole core .
Table 1: Crystal Data of this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C18H14FN3O2S2 |
| Molecular Weight | 387.44 g/mol |
| Crystal System | Triclinic |
| Space Group | P1 |
| Temperature | 298 K |
| a, b, c (Å) | 6.4550 (13), 8.9200 (18), 16.483 (3) |
| α, β, γ (°) | 75.78 (3), 82.44 (3), 71.11 (3) |
2.1 Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and cell cycle arrest.
- Cytotoxicity Assays : In vitro studies using MCF-7 breast cancer cells demonstrated an IC50 value of approximately , indicating potent cytotoxic effects . Higher concentrations led to increased apoptosis rates without significantly affecting normal cells.
- Mechanism of Action : The compound appears to inhibit key pathways involved in cancer cell survival, notably by down-regulating MMP2 and VEGFA expression levels .
2.2 Antimicrobial Activity
The thiazole moiety in the compound contributes to its antimicrobial properties, making it a candidate for developing new antibacterial agents.
- Enzyme Inhibition : The compound has shown efficacy in inhibiting bacterial enzymes crucial for cell wall synthesis, which disrupts bacterial growth and viability.
3. Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Neuroprotective Effects : Research indicated that treatment with this compound resulted in reduced neuronal death and improved cognitive functions in animal models. This suggests potential applications in neurodegenerative diseases.
- In Vivo Efficacy : In vivo studies involving tumor-bearing mice demonstrated that the compound effectively targeted sarcoma cells, showcasing its potential for therapeutic applications in oncology .
4. Conclusion
This compound exhibits promising biological activities, particularly in anticancer and antimicrobial domains. Its unique structural features contribute to its effectiveness as a pharmacophore in drug development.
Future research should focus on further elucidating its mechanisms of action and exploring its potential applications across various therapeutic areas.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Thiadiazole Core
Position 5 Modifications
- 4-Fluorophenyl vs. Halogenated/Alkyl Groups: The target compound’s 4-fluorophenyl group (electron-withdrawing) contrasts with analogs like 5e (4-chlorobenzylthio) and 5j (4-chlorobenzylthio with isopropylphenoxy) in . Fluorine’s strong electronegativity may enhance metabolic stability compared to chlorine or alkyl groups . Flufenacet (), a herbicide, features a trifluoromethyl group at position 5, contributing to its lipophilicity and herbicidal activity .
Position 2 Modifications
- Propanamide vs. Acetamide/Pentanoic Acid Chains: The phenylthio-propanamide side chain distinguishes the target compound from analogs like 5a-5m (), which have acetamide chains with phenoxy or methoxy substituents. The phenylthio group may enhance hydrophobic interactions in biological systems compared to oxygen-based linkages . Compound 14f () has a pentanoic acid chain linked to the thiadiazole, suggesting that longer chains may alter solubility or target binding .
Physical and Spectroscopic Properties
- The absence of a C=O stretch in triazole derivatives () confirms tautomeric shifts, unlike stable amide bonds in thiadiazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
